2-(hydroxyamino)-1,3-thiazol-4-one
Description
2-(Hydroxyamino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a hydroxyamino (-NHOH) group at the 2-position and a ketone (=O) at the 4-position.
Properties
Molecular Formula |
C3H4N2O2S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
2-(hydroxyamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |
InChI Key |
KDNSSLVGLQDCLK-UHFFFAOYSA-N |
SMILES |
C1C(=O)N=C(S1)NO |
Isomeric SMILES |
C1C(=O)N=C(S1)NO |
Canonical SMILES |
C1C(=O)N=C(S1)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Biological Activity: Thiazole-oxadiazole hybrids (e.g., from ) demonstrate cytotoxic activity, suggesting that the thiazol-4-one core is a viable pharmacophore. The hydroxyamino group may mimic hydrogen-bonding motifs seen in bioactive molecules.
- Safety Profile: 2-(Naphthalen-1-ylamino)-1,3-thiazol-4-one lacks comprehensive toxicological data , whereas derivatives with simpler substituents (e.g., amino groups) are better characterized .
Structural and Crystallographic Insights
- The monoclinic crystal system observed in 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one (space group P2₁/c) highlights the stability of thiazol-4-one derivatives through intermolecular hydrogen bonding (N–H···N and C–H···O interactions) . Substituting the amino group with hydroxyamino may alter packing efficiency due to additional hydrogen-bonding capacity.
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